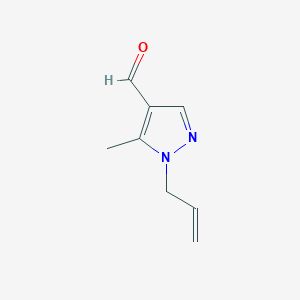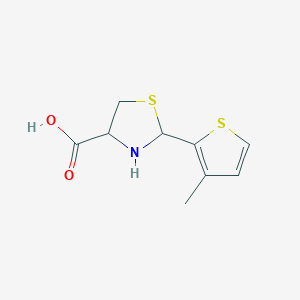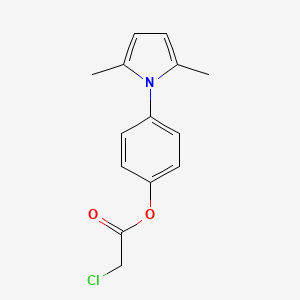
1,2,6-Triméthyl-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound that is part of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Applications De Recherche Scientifique
Pharmacologie
1,2,6-Triméthyl-1H-indole-3-carbaldéhyde: a été évalué pour son potentiel en tant qu'inhibiteur d'enzymes telles que la réductase aldéhyde (ALR2) et la réductase aldéhyde (ALR1) . Ces enzymes sont impliquées dans les voies métaboliques liées aux complications diabétiques, faisant de ce composé un candidat pour des recherches plus approfondies dans le développement de traitements contre les troubles liés au diabète.
Synthèse organique
En chimie organique, This compound sert de précurseur polyvalent pour la synthèse de molécules complexes. Sa réactivité lui permet de participer à des réactions multi-composants (MCR), qui sont des méthodes efficaces pour construire des architectures moléculaires diverses .
Chimie analytique
En chimie analytique, les dérivés de l'indole-3-carbaldéhyde, comme This compound, peuvent être utilisés comme réactifs ou étalons dans diverses méthodes analytiques. Leurs signatures chimiques distinctes permettent des mesures précises et l'identification dans des mélanges complexes .
Biochimie
Les dérivés de l'indole sont connus pour leur activité biologiqueThis compound pourrait être étudié pour ses interactions avec les macromolécules biologiques, ce qui pourrait conduire à des informations sur la fonction enzymatique ou le développement de sondes biochimiques .
Sciences de l'environnement
Des composés comme This compound peuvent avoir des applications environnementales en raison de leurs propriétés antifongiques. Ils pourraient contribuer à l'étude des écosystèmes et au développement de méthodes de lutte biologique pour gérer les populations fongiques dans divers environnements .
Mécanisme D'action
Target of Action
The primary targets of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers . .
Biochemical Pathways
It is known that indole derivatives can play a significant role in various biological activities .
Analyse Biochimique
Biochemical Properties
1,2,6-Trimethyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in multicomponent reactions to form complex molecules, which are essential in the synthesis of pharmaceuticals and other biologically active compounds . The interactions of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde with these biomolecules are primarily based on its ability to undergo C–C and C–N coupling reactions and reductions .
Cellular Effects
1,2,6-Trimethyl-1H-indole-3-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of protein kinase activity, which plays a crucial role in cell signaling and regulation . Additionally, 1,2,6-Trimethyl-1H-indole-3-carbaldehyde has shown potential in influencing antioxidant and anti-inflammatory activities within cells .
Molecular Mechanism
At the molecular level, 1,2,6-Trimethyl-1H-indole-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s structure allows it to interact with various enzymes, leading to changes in gene expression and subsequent cellular responses . These interactions are crucial for its role in the synthesis of biologically active molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
1,2,6-Trimethyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds . The compound’s role in metabolic flux and its impact on metabolite levels are areas of ongoing research. Understanding these pathways is crucial for elucidating the compound’s full biochemical potential.
Transport and Distribution
Within cells and tissues, 1,2,6-Trimethyl-1H-indole-3-carbaldehyde is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.
Propriétés
IUPAC Name |
1,2,6-trimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGXUYISVFDXIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390178 |
Source


|
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842971-69-1 |
Source


|
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)



![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)







![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

